molecular formula C23H16Cl2FN5OS B11660926 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11660926
M. Wt: 500.4 g/mol
InChI Key: DOQMXYVLRIZHEQ-UVHMKAGCSA-N
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Description

The compound N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base derivative synthesized via condensation of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-chloro-6-fluorobenzaldehyde. This reaction typically occurs in ethanol with catalytic acetic acid, a method consistent with analogous acetohydrazide derivatives . The structure features:

  • A 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.
  • A sulfanyl-acetohydrazide moiety linked to the triazole ring.
  • An (E)-configured imine group derived from 2-chloro-6-fluorobenzaldehyde.

Its design aligns with trends in medicinal chemistry, where triazole and hydrazide motifs are leveraged for antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C23H16Cl2FN5OS

Molecular Weight

500.4 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2FN5OS/c24-16-9-11-17(12-10-16)31-22(15-5-2-1-3-6-15)29-30-23(31)33-14-21(32)28-27-13-18-19(25)7-4-8-20(18)26/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

DOQMXYVLRIZHEQ-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Biological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Studies have shown that similar compounds with triazole moieties possess significant antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infections.
  • Anticancer Potential : The presence of chlorinated phenyl groups and the triazole ring has been associated with anticancer activity in several studies. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives of hydrazides have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit similar effects, potentially useful in treating inflammatory diseases.

Therapeutic Applications

Given its biological properties, N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide could have several therapeutic applications:

  • Infectious Diseases : Due to its antimicrobial properties, it may be developed as a new class of antibiotics or antifungal agents.
  • Cancer Therapy : Its potential anticancer effects warrant investigation as a chemotherapeutic agent or as part of combination therapies to enhance efficacy against resistant cancer types.
  • Inflammatory Disorders : If proven effective in reducing inflammation, it could be utilized in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies highlight the effectiveness of triazole-containing compounds similar to this compound:

  • Antimicrobial Study : A study published in Molecules demonstrated that triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar efficacy .
  • Cancer Cell Line Research : Research indicated that compounds with chlorinated phenyl groups effectively inhibited proliferation in various cancer cell lines, supporting further exploration of this compound's anticancer potential .
  • Inflammation Models : Experimental models have shown that certain hydrazides can significantly reduce markers of inflammation, pointing towards possible applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the acetohydrazide-triazole scaffold but differ in substituents on the triazole ring and the aldehyde-derived imine group. Below is a comparative analysis based on substituent effects, synthetic yields, and inferred bioactivity:

Table 1: Structural and Functional Comparison of Analogous Acetohydrazide Derivatives

Compound Name Triazole Substituents Aldehyde Derivative Key Properties/Activities Reference
Target Compound 4-(4-ClPh), 5-Ph 2-Cl-6-F-Ph Hypothesized antithyroid/antimicrobial
N'-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide Purine-linked 4-Cl-Ph Antithyroid activity (in vitro)
2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide (Compound 14) Phenoxy group 5-methyl-2-furyl Yield: 72%; spectral data reported
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-ethoxybenzylidene)acetohydrazide 4-Ph, 5-(4-ClPh) 2-ethoxy-Ph Structural analog; no bioactivity reported
N'-[(E)-(2-ClPh)methylidene]-2-{[5-(4-ClPh)-4-(4-MePh)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(4-MePh), 5-(4-ClPh) 2-Cl-Ph Crystallographic data available

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) on the phenyl rings enhance lipophilicity and may improve membrane permeability, critical for antimicrobial or enzyme-inhibitory activity .

Synthetic Yields :

  • Yields for analogous compounds range from 63% to 72%, suggesting moderate efficiency in Schiff base formation . The target compound’s synthesis likely follows similar trends.

Structural Validation :

  • Crystallographic validation using tools like SHELX (commonly cited in ) is critical for confirming the (E)-configuration of the imine bond and planarity of the triazole core .

Computational Similarity: Tanimoto coefficient-based analyses () indicate that structural analogs with >60% similarity may share bioactivity profiles. For example, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase inhibitor .

Research Findings and Hypotheses

  • Antithyroid Potential: Compound 6 in demonstrated antithyroid activity, attributed to the purine-triazole hybrid. The target compound’s triazole-sulfanyl group may similarly inhibit thyroid peroxidase .
  • Antimicrobial Activity: Chlorophenyl and fluorophenyl groups are associated with disrupted microbial membrane integrity, as seen in phenoxy-acetohydrazide derivatives ().
  • Structural Optimization : Substituent variations (e.g., 4-methylphenyl in vs. phenyl in the target compound) highlight trade-offs between potency and solubility, warranting further SAR studies.

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazones and incorporates a triazole moiety known for its diverse pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C20H17Cl2FN4S\text{C}_{20}\text{H}_{17}\text{Cl}_{2}\text{F}\text{N}_{4}\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazones, including compounds with triazole rings, possess significant antimicrobial properties. The compound under investigation shows promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate a moderate to high level of antimicrobial activity, suggesting potential use in treating infections caused by these pathogens .

Anticancer Activity

The compound's anticancer potential has also been investigated. Preliminary in vitro studies indicate that it may inhibit the growth of cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer).

Case Study: Anticancer Effects

In a recent study evaluating the effects on cancer cell viability:

Cell Line Percentage Cell Viability (%) IC50 (µM)
Caco-239.815
A54956.920

The data suggest that the compound significantly decreases cell viability in Caco-2 cells compared to untreated controls .

The proposed mechanism of action involves the formation of stable complexes with metal ions and inhibition of key enzymes involved in cellular processes. The triazole ring is believed to play a critical role in these interactions, enhancing the compound's biological activity.

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